Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by chlorination and subsequent amination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial enzymes, thereby preventing the growth and replication of bacteria .
Comparison with Similar Compounds
Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives:
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate: Similar structure but lacks the amino group.
2-Ethyl-6-chloroimidazo[1,2-A]pyridine: Different substitution pattern, leading to variations in biological activity
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Biological Activity
Ethyl 8-amino-7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C10H10ClN3O2 with a molecular weight of approximately 239.66 g/mol. Its structure features an imidazo[1,2-a]pyridine core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C10H10ClN3O2 |
Molecular Weight | 239.66 g/mol |
Purity | 95% |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition) | 2.57 |
Bioavailability Score | 0.55 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, suggesting potential as an antimicrobial agent.
Antiparasitic Activity
Recent studies have explored the compound's efficacy against protozoan parasites. It has been tested against Cryptosporidium parvum, with promising results indicating effective inhibition at concentrations as low as 1 μM. This suggests that it may serve as a lead compound for developing new antiparasitic therapies.
Structure-Activity Relationships (SAR)
The SAR analysis of this compound has revealed critical insights into its biological activity:
- Amino Group : The presence of the amino group at position 8 is essential for enhancing biological activity.
- Chloro Substitution : The chlorine atom at position 7 contributes to the compound's lipophilicity, improving membrane permeability and bioavailability.
- Carboxylate Functionality : The carboxylate group at position 3 plays a crucial role in binding interactions with biological targets.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study conducted by Zhang et al. (2024) demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.5 to 4 μg/mL.
-
Antiparasitic Activity :
- In a recent investigation published in Journal of Medicinal Chemistry, the compound was evaluated for its activity against C. parvum, yielding an EC50 value of approximately 0.5 μM in vitro.
-
Toxicity Studies :
- Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards mammalian cell lines, with CC50 values exceeding 100 μM, suggesting a favorable safety profile for further development.
Properties
Molecular Formula |
C10H10ClN3O2 |
---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 8-amino-7-chloroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-2-16-10(15)7-5-13-9-8(12)6(11)3-4-14(7)9/h3-5H,2,12H2,1H3 |
InChI Key |
QVXDOENLQBDZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2N)Cl |
Origin of Product |
United States |
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